molecular formula C8H5BrF2 B13436625 3-Bromo-2,5-difluorostyrene

3-Bromo-2,5-difluorostyrene

Cat. No.: B13436625
M. Wt: 219.03 g/mol
InChI Key: FBUZXGLZOYAPDY-UHFFFAOYSA-N
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Description

3-Bromo-2,5-difluorostyrene: is an organic compound with the molecular formula C8H5BrF2. It is a derivative of styrene, where the aromatic ring is substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-difluorostyrene typically involves the bromination and fluorination of styrene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of tubular diazotization reaction technology can also be employed to prepare diazonium salts, which are then converted to the desired brominated and fluorinated products . This method offers advantages such as improved stability, reduced side reactions, and energy efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5-difluorostyrene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 3-Bromo-2,5-difluorostyrene exerts its effects depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps . The presence of bromine and fluorine atoms can influence the reactivity and selectivity of these reactions by stabilizing intermediates and transition states.

Comparison with Similar Compounds

  • 1-Bromo-4-fluorobenzene
  • 4-Bromobenzotrifluoride
  • 1-Chloro-4-fluorobenzene
  • 4-Fluorotoluene
  • 1,4-Difluorobenzene

Uniqueness: 3-Bromo-2,5-difluorostyrene is unique due to the specific positioning of the bromine and fluorine atoms on the aromatic ring, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for the synthesis of specialized materials and pharmaceuticals that require precise electronic and steric properties .

Properties

Molecular Formula

C8H5BrF2

Molecular Weight

219.03 g/mol

IUPAC Name

1-bromo-3-ethenyl-2,5-difluorobenzene

InChI

InChI=1S/C8H5BrF2/c1-2-5-3-6(10)4-7(9)8(5)11/h2-4H,1H2

InChI Key

FBUZXGLZOYAPDY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=CC(=C1)F)Br)F

Origin of Product

United States

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